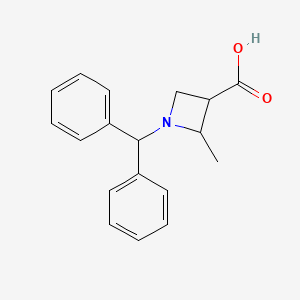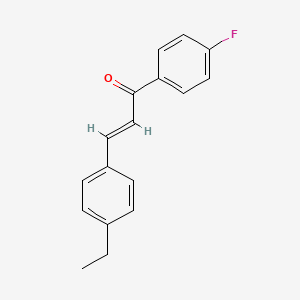
(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of compounds known as alkenes. It is an unsaturated organic compound with a molecular formula C13H16O and a molecular weight of 192.26 g/mol. Its structure is composed of a single double bond between the two carbon atoms and contains two aromatic rings, one of which is a phenyl ring with an ethyl substituent. It is a colorless, volatile liquid with a sweet, floral odor.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be described as follows. The Grignard reaction involves the reaction of an alkyl halide with an organomagnesium halide in the presence of an aprotic solvent. In this reaction, the alkyl halide is 4-ethylphenyl bromide and the organomagnesium halide is 4-methoxyphenylmagnesium bromide. The reaction proceeds through the formation of a carbon-carbon bond between the two substrates, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have not been studied in detail. Therefore, it is not possible to comment on its potential biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one for lab experiments is that it is a versatile reagent that can be used for a variety of synthetic reactions. It is also relatively easy to synthesize in the laboratory. However, some limitations should be considered when using this compound in lab experiments. For example, it is a volatile liquid with a sweet, floral odor, which can be a nuisance in the laboratory. Additionally, it is a flammable compound and should be handled with care.
Direcciones Futuras
Given the wide range of applications of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in scientific research, there are numerous potential future directions for its use. These include its use as a reagent in the synthesis of other organic compounds, its use in the study of the reactivity of alkenes, and its use in the synthesis of other compounds such as heterocycles and amino acids. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is typically accomplished via a Grignard reaction. This reaction involves the reaction of an alkyl halide with an organomagnesium halide in the presence of an aprotic solvent. The Grignard reaction allows for the formation of a carbon-carbon bond between the two substrates, resulting in the desired product. In this reaction, the alkyl halide is 4-ethylphenyl bromide and the organomagnesium halide is 4-methoxyphenylmagnesium bromide.
Aplicaciones Científicas De Investigación
(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds such as heterocycles and amino acids. It has also been used as a reagent in the synthesis of other organic compounds. Additionally, it has been used to study the reactivity of alkenes and the mechanism of Grignard reactions.
Propiedades
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-14-4-6-15(7-5-14)8-13-18(19)16-9-11-17(20-2)12-10-16/h4-13H,3H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOAMXFUESVLQW-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














